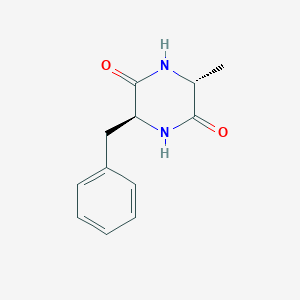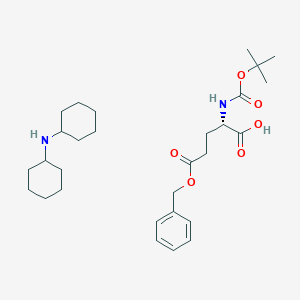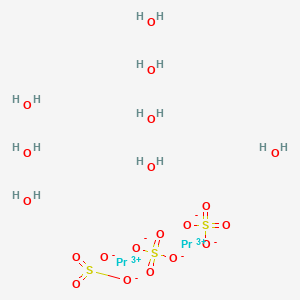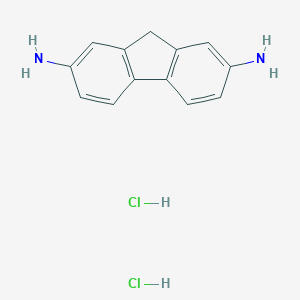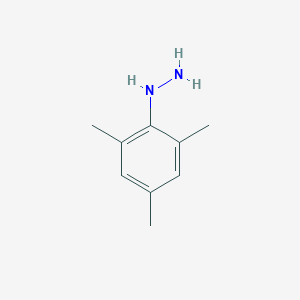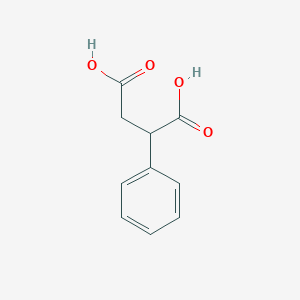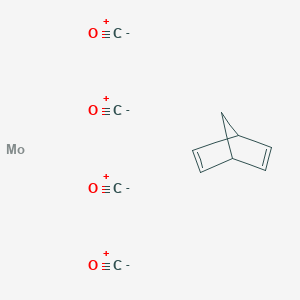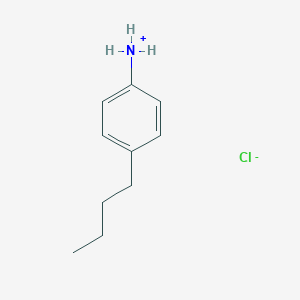
4-Butylanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylanilinium chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is a quaternary ammonium salt that is derived from aniline, which is a widely used chemical in the production of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-Butylanilinium chloride is not well understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It has also been suggested that it may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells and Alzheimer's disease.
Biochemische Und Physiologische Effekte
4-Butylanilinium chloride has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it may cause irritation to the skin and eyes, and inhalation of its vapors may cause respiratory irritation. It is important to handle this compound with care and use appropriate safety measures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Butylanilinium chloride in laboratory experiments is its high yield and ease of synthesis. It is also relatively inexpensive compared to other organic compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Butylanilinium chloride. One of the areas that require further investigation is its mechanism of action, which is not well understood. Additionally, more research is needed to explore its potential applications in the treatment of cancer and Alzheimer's disease. Furthermore, the synthesis of new derivatives of 4-Butylanilinium chloride may lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, 4-Butylanilinium chloride is a chemical compound with significant potential applications in various fields of science. Its synthesis method is simple and efficient, and it has been extensively studied for its potential use as a catalyst in organic synthesis, as an antibacterial and antifungal agent in medicinal chemistry, and as a precursor for the synthesis of various materials in material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of 4-Butylanilinium chloride involves the reaction of aniline with butyl chloride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained by precipitation with water. This method is simple and efficient, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
4-Butylanilinium chloride has been extensively studied for its potential applications in various fields of science. In organic synthesis, it can be used as a catalyst for various reactions such as Michael addition, aldol condensation, and Knoevenagel condensation. It has also been used in the synthesis of various organic compounds such as quinolines, benzimidazoles, and pyrimidines.
In medicinal chemistry, 4-Butylanilinium chloride has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. In material science, it can be used as a precursor for the synthesis of various materials such as metal-organic frameworks and coordination polymers.
Eigenschaften
CAS-Nummer |
13478-63-2 |
|---|---|
Produktname |
4-Butylanilinium chloride |
Molekularformel |
C10H16ClN |
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
(4-butylphenyl)azanium;chloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h5-8H,2-4,11H2,1H3;1H |
InChI-Schlüssel |
KGVOSBWDKAXACO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |
Andere CAS-Nummern |
13478-63-2 |
Synonyme |
4-butylanilinium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



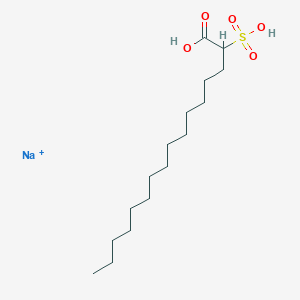
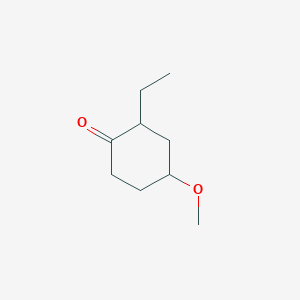
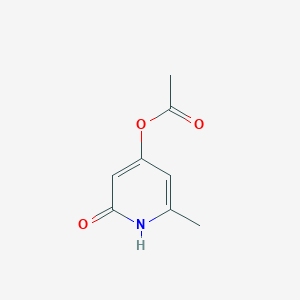

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
